molecular formula C10H10BrNO B1374176 5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 1341149-12-9

5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B1374176
CAS No.: 1341149-12-9
M. Wt: 240.1 g/mol
InChI Key: TXSSOAPEHHIASE-UHFFFAOYSA-N
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Description

Overview and Classification of 5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

This compound belongs to the broader classification of tetrahydroisoquinoline derivatives, which constitute a fundamentally important class of nitrogen-containing heterocyclic compounds. The compound is characterized by its distinctive molecular architecture, featuring a bromine atom positioned at the 5-position of the aromatic ring system and a methyl group attached to the 3-position of the saturated ring portion. The presence of a carbonyl group at the 1-position further distinguishes this compound as a lactam derivative within the tetrahydroisoquinoline family.

The molecular structure of this compound can be described through its systematic chemical properties. The compound possesses a molecular formula of C₁₀H₁₀BrNO and exhibits a molecular weight of 240.1 grams per mole. The structural framework consists of a partially saturated isoquinoline core where the 1,2,3,4-positions form a tetrahydro ring system, with the carbonyl functionality creating a lactam structure that significantly influences the compound's chemical reactivity and biological properties.

Property Value
Molecular Formula C₁₀H₁₀BrNO
Molecular Weight 240.1 g/mol
Chemical Abstract Service Number 1341149-12-9
Purity Specification 95%
Physical State Solid

The classification of this compound extends beyond simple structural categorization, as it represents a member of the broader tetrahydroisoquinoline alkaloid family, which encompasses numerous naturally occurring and synthetic compounds with significant biological activities. Tetrahydroisoquinoline derivatives are recognized for their presence in various bioactive molecules and pharmaceuticals, making them important targets for synthetic organic chemistry and medicinal applications. The specific substitution pattern in this compound provides unique chemical properties that distinguish it from other members of this compound class.

Historical Context of Tetrahydroisoquinoline Research

The historical development of tetrahydroisoquinoline research traces back to fundamental investigations into isoquinoline alkaloids, which constitute one of the largest groups of natural products known to science. The foundational understanding of tetrahydroisoquinoline chemistry emerged from early studies of plant alkaloids, where researchers identified the structural backbone present in numerous biologically active natural compounds. The tetrahydroisoquinoline skeleton was first recognized in naturally occurring alkaloids such as papaverine, which served as a prototype for understanding the chemical and biological properties of this compound class.

Early synthetic methodologies for tetrahydroisoquinoline construction were developed through classical organic chemistry approaches, including the Bischler-Napieralski reaction and the Pictet-Spengler reaction. These synthetic transformations enabled chemists to access various tetrahydroisoquinoline derivatives and explore their structure-activity relationships. The Bischler-Napieralski reaction, in particular, became instrumental in the preparation of substituted tetrahydroisoquinolines by involving the cyclodehydration of β-phenylethylamine derivatives under acidic conditions.

The recognition of tetrahydroisoquinoline derivatives as pharmaceutically relevant compounds emerged during the mid-twentieth century, when researchers began systematically investigating their biological activities. This period marked a significant expansion in tetrahydroisoquinoline research, as scientists discovered that structural modifications to the basic tetrahydroisoquinoline framework could yield compounds with diverse pharmacological properties. The development of synthetic methods for introducing specific substituents, such as halogen atoms and alkyl groups, became increasingly sophisticated during this era.

Contemporary research in tetrahydroisoquinoline chemistry has been driven by advances in both synthetic methodology and biological understanding. Modern synthetic approaches have enabled the preparation of highly substituted tetrahydroisoquinoline derivatives with precise control over stereochemistry and substitution patterns. The development of catalytic methods for tetrahydroisoquinoline synthesis has further expanded the accessibility of these compounds for research and potential therapeutic applications.

Significance in Medicinal Chemistry and Materials Science

The significance of this compound in medicinal chemistry stems from the well-established biological activities of tetrahydroisoquinoline derivatives and the unique properties conferred by its specific substitution pattern. Tetrahydroisoquinoline-based compounds have demonstrated diverse biological activities against various infective pathogens and neurodegenerative disorders, making them attractive scaffolds for drug discovery and development. The presence of both bromine and methyl substituents in this compound provides opportunities for structure-activity relationship studies and further chemical elaboration.

Research into tetrahydroisoquinoline derivatives has revealed their potential as therapeutic agents for multiple disease states. The structural diversity achievable through substitution of the tetrahydroisoquinoline core has enabled the development of compounds with specific biological targets and improved pharmacological properties. The bromine substituent in this compound is particularly significant, as halogen atoms often serve as important pharmacophores in medicinal chemistry, influencing molecular recognition, binding affinity, and metabolic stability.

The role of tetrahydroisoquinoline derivatives in materials science has gained increasing attention due to their potential applications in electronic and photonic devices. Recent research has explored the use of isoquinoline-based building blocks in the construction of conjugated polymers for field-effect transistors. Although this compound itself has not been directly incorporated into polymer systems, its structural features suggest potential utility as a monomer or building block for materials applications.

Research Area Significance Potential Applications
Medicinal Chemistry Bioactive scaffold Drug discovery, therapeutic agents
Synthetic Chemistry Versatile intermediate Complex molecule synthesis
Materials Science Building block potential Electronic devices, polymers
Chemical Biology Probe development Biological pathway studies

The synthetic accessibility of this compound makes it an attractive target for research applications. The compound is available with high purity specifications from specialized chemical suppliers, facilitating its use in research and development projects. The combination of structural complexity and synthetic accessibility positions this compound as a valuable tool for exploring structure-activity relationships in both biological and materials chemistry contexts.

Nomenclature and Alternative Designations

The systematic nomenclature of this compound follows established conventions for heterocyclic compounds, with the International Union of Pure and Applied Chemistry name being 5-bromo-3-methyl-3,4-dihydro-2H-isoquinolin-1-one. This nomenclature reflects the specific substitution pattern and the presence of the lactam functionality within the partially saturated isoquinoline framework. The systematic name clearly indicates the positions of the bromine and methyl substituents, as well as the location of the carbonyl group that defines the compound's chemical identity.

Alternative designations for this compound include various catalog numbers and identifiers used by chemical suppliers and databases. The compound is assigned Chemical Abstract Service number 1341149-12-9, which serves as a unique identifier in chemical literature and databases. Different suppliers may use proprietary catalog numbers, such as 4369DR from AK Scientific, to identify specific batches and purity grades of the compound. These alternative designations are essential for procurement and quality control purposes in research applications.

The molecular representation of this compound can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is CC1CC2=C(C=CC=C2Br)C(=O)N1, which provides a text-based description of the molecular structure. The International Chemical Identifier representation is InChI=1S/C10H10BrNO/c1-6-5-8-7(10(13)12-6)3-2-4-9(8)11/h2-4,6H,5H2,1H3,(H,12,13), offering a standardized method for representing the compound's chemical structure.

Designation Type Identifier
Chemical Abstract Service Number 1341149-12-9
International Union of Pure and Applied Chemistry Name 5-bromo-3-methyl-3,4-dihydro-2H-isoquinolin-1-one
Simplified Molecular Input Line Entry System CC1CC2=C(C=CC=C2Br)C(=O)N1
PubChem Compound Identifier 64282662
Supplier Catalog Number 4369DR (AK Scientific)

The compound may also be referenced in scientific literature using shortened or alternative names that emphasize specific structural features or chemical properties. However, the systematic International Union of Pure and Applied Chemistry nomenclature remains the most precise and universally recognized designation for formal scientific communication. Understanding the various naming conventions and identifiers is crucial for researchers seeking to locate information about this compound in chemical databases, literature searches, and procurement activities.

Properties

IUPAC Name

5-bromo-3-methyl-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-6-5-8-7(10(13)12-6)3-2-4-9(8)11/h2-4,6H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSSOAPEHHIASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CC=C2Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341149-12-9
Record name 5-bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one typically involves the bromination of 3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the bromination process. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Reduced tetrahydroisoquinoline derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential interactions with various biological targets. It serves as a model compound for understanding the behavior of tetrahydroisoquinoline derivatives in biological systems.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders and other medical conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for various applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methyl group on the tetrahydroisoquinoline ring play crucial roles in determining the compound’s binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to various biological effects.

Comparison with Similar Compounds

Halogen-Substituted Analogues

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one
  • Structure : Bromine at position 5 and chlorine at position 7.
  • It is available in high-purity grades (99.9%), making it suitable for rigorous pharmaceutical applications .
  • Applications: Used as an intermediate in cross-coupling reactions or as a precursor for dual-functionalized isoquinolinones.
5-Chloro-1,2,3,4-tetrahydroisoquinolin-1-one
  • Structure : Chlorine replaces bromine at position 4.
  • This compound is a common intermediate in synthesizing antipsychotic agents .

Methyl-Substituted Analogues

5-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinolin-1-one
  • Structure : Methyl group at position 4 instead of 3.
  • Impact : The 4-methyl isomer adopts distinct ring puckering (screw-boat conformation, puckering amplitude Q = 0.42 Å) , which may influence solubility and bioavailability. Steric effects near the lactam carbonyl could hinder interactions in enzymatic binding pockets compared to the 3-methyl analogue .
3-Hydroxymethyl-1,2,3,4-tetrahydroisoquinolin-1-one
  • Structure : Hydroxymethyl substituent at position 3.
  • Comparison : The polar hydroxymethyl group enhances aqueous solubility (logP reduction by ~1.5 units) and provides a site for further functionalization (e.g., esterification). Crystal structure analysis reveals intermolecular hydrogen bonding (N–H⋯O), stabilizing its solid-state form .

Boron-Containing Analogues

5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-1-one
  • Structure : Fluorine at position 5 and a boronate ester at position 7.
  • Applications: The boronate ester enables Suzuki-Miyaura cross-coupling reactions, making this compound a versatile intermediate for generating biaryl-containing isoquinolinones. Fluorine’s electron-withdrawing effect enhances electrophilic reactivity at position 7 .

Aromatic-Substituted Analogues

3-(3-Bromobenzyl)isoquinolin-1(2H)-one
  • Structure : A bromobenzyl group at position 3.
  • Structural Insights: Crystallographic data shows a planar arrangement of the benzyl and isoquinolinone rings (interplanar angle: 75.95°), with N–H⋯O hydrogen bonding stabilizing the lattice. The bulky bromobenzyl group increases lipophilicity (clogP ~3.5), favoring blood-brain barrier penetration .

Biological Activity

5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one (C10H10BrNO) is a compound belonging to the class of tetrahydroisoquinolines (THIQs), which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are known for their structural diversity and biological significance. They exhibit a wide range of pharmacological properties, including neuroprotective, anti-inflammatory, and antimicrobial activities. The presence of halogens (like bromine) and alkyl groups (like methyl) in their structure can significantly influence their biological interactions and efficacy.

The mechanism of action of this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes involved in neurodegenerative pathways. This inhibition can lead to neuroprotective effects by reducing neuroinflammation and oxidative stress.
  • Receptor Modulation : It may also interact with neurotransmitter receptors, potentially influencing neurological functions and offering therapeutic benefits for conditions such as depression and anxiety.

Neuroprotective Effects

Research indicates that THIQ derivatives exhibit neuroprotective properties. For instance, studies have shown that compounds with similar structures can inhibit apoptosis in neuronal cells and promote cell survival under stress conditions.

Antimicrobial Activity

This compound has demonstrated potential antimicrobial activity against various pathogens. Its unique structure allows it to penetrate bacterial membranes effectively.

Case Studies

  • Neurodegenerative Disorders : In a study examining the effects of THIQ derivatives on neurodegeneration models, this compound was found to significantly reduce markers of oxidative stress in neuronal cultures exposed to neurotoxic agents. This suggests a potential role in treating Alzheimer's disease and other neurodegenerative conditions.
  • Antimicrobial Testing : A recent investigation into the antimicrobial properties of various THIQ compounds revealed that this compound exhibited notable activity against Gram-positive bacteria. The compound's mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityNotable Differences
This compoundStructureNeuroprotective; AntimicrobialContains bromine and methyl groups
5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-oneStructureModerate antimicrobial activityLacks methyl group
3-Methyl-1,2,3,4-tetrahydroisoquinolin-1-oneStructureLimited neuroprotective effectsLacks bromine atom

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one?

The compound can be synthesized via bromination of a preformed tetrahydroisoquinolinone scaffold. A common method involves:

  • Step 1: Preparation of 3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one through cyclization of appropriate precursors (e.g., substituted phenethylamines).
  • Step 2: Bromination at the 5-position using electrophilic brominating agents like N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled conditions .
  • Purification: Column chromatography or recrystallization to isolate the product. Validate purity via HPLC or TLC.

Key Data:

Reaction ComponentConditionYield (%)Reference
NBS in DMF0–25°C, 4–6 hrs~65–75

Q. How should researchers characterize the structural integrity of this compound?

Characterization involves multi-modal analytical techniques:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm substitution patterns. For example, the 5-bromo substituent causes deshielding in aromatic protons, while the 3-methyl group appears as a singlet near δ 1.2–1.5 ppm .
  • Mass Spectrometry (MS): ESI-MS or HRMS to verify molecular weight (e.g., [M+H]+^+ peak at m/z 256.0 for C10_{10}H10_{10}BrNO).
  • Elemental Analysis: Confirm Br content (theoretical ~31.2%) .

Q. What stability considerations are critical for handling this compound?

  • Storage: Store at 0–6°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photolysis .
  • Reactivity: The lactam ring is susceptible to nucleophilic attack under basic conditions. Avoid prolonged exposure to strong bases or oxidizing agents .

Advanced Research Questions

Q. How can reaction yields be optimized during bromination?

  • Solvent Selection: DMF enhances electrophilic bromination efficiency compared to THF or DCM due to better solvation of NBS .
  • Catalysis: Adding catalytic Lewis acids (e.g., FeCl3_3) may improve regioselectivity and reduce side reactions .
  • Temperature Control: Lower temperatures (0–5°C) minimize over-bromination.

Data Contradiction Note: While reports ~70% yield with NBS/DMF, other brominating agents (e.g., Br2_2/AcOH) may offer higher yields but lower selectivity. Researchers must balance efficiency and purity .

Q. What strategies address low regioselectivity in bromination reactions?

  • Directed Metalation: Use directing groups (e.g., methoxy or amide) to guide bromine to the 5-position.
  • Computational Modeling: DFT calculations predict electron density distribution to identify reactive sites .
  • Protection/Deprotection: Temporarily block competing reactive positions (e.g., 6- or 7-positions) with trimethylsilyl groups .

Q. How can impurities from incomplete bromination be resolved?

  • Chromatographic Separation: Use gradient elution (hexane/EtOAc) to isolate the monobrominated product from di-brominated byproducts.
  • Crystallization: Differential solubility in ethanol/water mixtures can purify the target compound .

Q. What biological evaluation methods are applicable for this compound?

  • Enzyme Inhibition Assays: Test acetylcholinesterase (AChE) inhibition using Ellman’s method, given structural similarity to active tetrahydroisoquinoline derivatives .
  • Cellular Uptake Studies: Radiolabel the compound (e.g., 14^{14}C) to track permeability in blood-brain barrier models.

Q. How does the 3-methyl group influence electronic properties?

  • Steric Effects: The methyl group reduces rotational freedom, stabilizing the lactam conformation.
  • Electronic Effects: Hyperconjugation slightly increases electron density at the 5-position, enhancing bromination kinetics .

Q. What are the key differences between this compound and its structural analogs?

  • 5-Bromo vs. 6-Bromo Derivatives: Bromine position alters hydrogen-bonding capacity and molecular polarity, impacting solubility and target binding .
  • Methyl Substitution: 3-Methyl analogs show improved metabolic stability compared to unsubstituted tetrahydroisoquinolinones .

Q. How can mechanistic studies elucidate bromination pathways?

  • Kinetic Isotope Effects (KIE): Compare kH/kDk_H/k_D to determine if bromination proceeds via electrophilic aromatic substitution or radical mechanisms.
  • Trapping Intermediates: Use ESR spectroscopy to detect bromine radical species in situ .

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